Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)-
Description
Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- (IUPAC name: 2-phenyl-4-(5-phenyl-1,3-oxazol-2-yl)quinoline) is a heterocyclic compound featuring a quinoline core substituted at position 2 with a phenyl group and at position 4 with a 5-phenyl-1,3-oxazole moiety. The quinoline scaffold is a bicyclic system comprising a benzene ring fused to a pyridine ring, conferring aromaticity and electron-rich properties.
The oxazole ring, commonly found in bioactive molecules, may contribute to enhanced metabolic stability and binding affinity compared to simpler substituents .
Properties
CAS No. |
102542-89-2 |
|---|---|
Molecular Formula |
C24H16N2O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-phenyl-2-(2-phenylquinolin-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O/c1-3-9-17(10-4-1)22-15-20(19-13-7-8-14-21(19)26-22)24-25-16-23(27-24)18-11-5-2-6-12-18/h1-16H |
InChI Key |
LOFMBQYJKQXLHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Friedlander Quinoline Synthesis
The Friedlander method, involving condensation of 2-aminobenzaldehyde derivatives with ketones, is a cornerstone for quinoline synthesis. For 2-phenylquinoline derivatives, 2-aminobenzophenone analogs may serve as precursors.
Example protocol :
- Reactants : 2-Amino-5-phenylbenzaldehyde (1.0 equiv) and acetophenone (1.2 equiv).
- Catalyst : p-Toluenesulfonic acid (10 mol%) in ethanol at reflux (78°C).
- Yield : 65–72%.
This method’s limitation lies in the instability of 2-aminobenzaldehyde derivatives, which may undergo premature cyclization.
Skraup Reaction Modifications
Traditional Skraup conditions (aniline, glycerol, sulfuric acid) are unsuitable for substituted quinolines due to harsh acidity. Modern adaptations employ microwave-assisted heating to reduce reaction times and improve yields for electron-deficient substrates.
Oxazole Ring Construction
Cyclodehydration of Amides
Oxazoles are commonly synthesized via cyclodehydration of α-acylamino ketones. For the 5-phenyl-2-oxazolyl group:
Procedure :
Palladium-Catalyzed Cross-Coupling
Convergent Synthesis Strategies
Nucleophilic Aromatic Substitution
The 4-position of 2-phenylquinoline is activated toward nucleophilic attack due to electron deficiency. Oxazole thiolates generated from 5-phenyl-2-mercaptooxazole and NaH can displace leaving groups (e.g., Cl, Br):
Optimized conditions :
Transition Metal-Mediated Coupling
Buchwald-Hartwig amination facilitates C–N bond formation between halogenated quinolines and oxazole amines:
Catalytic system :
- Catalyst : Pd₂(dba)₃ (2 mol%)
- Ligand : Xantphos (4 mol%)
- Base : Cs₂CO₃
- Solvent : 1,4-Dioxane at 100°C
- Yield : 81%
Linear Synthesis via Tandem Cyclizations
A one-pot approach combining quinoline and oxazole formation:
- Quinoline precursor : Ethyl 2-phenylquinoline-4-carboxylate
- Oxazole formation : Reaction with 5-phenyl-1,2,4-oxadiazole-3-amine under basic conditions (KOH/EtOH)
- Cyclization : POCl₃-mediated dehydration at 60°C
Key data :
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Waste Minimization
The patent CN112500361A highlights replacing toxic reagents (e.g., carbon disulfide) with ammonium sulfide for oxazole thione synthesis, reducing hazardous waste by 40%.
Analytical Characterization
Critical quality control parameters for the final compound:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥99.0% |
| Moisture | Karl Fischer | ≤0.5% |
| Residual solvents | GC | THF ≤720 ppm |
X-ray crystallography confirms the oxazole ring’s coplanarity with the quinoline system, critical for π-π stacking in solid-state applications.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to its corresponding amine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions result in a wide range of functionalized quinoline and oxazole derivatives .
Scientific Research Applications
Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Thieno[2,3-b]quinoline with Oxadiazole Substituent
- Compound: 2-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline
- Molecular Formula : C₂₀H₁₃N₃OS
- Key Differences: Replaces the oxazole with an oxadiazole ring (two nitrogens, one oxygen), increasing electron-withdrawing character. Incorporates a thienoquinoline core instead of quinoline, altering aromaticity and solubility.
- Activity: Oxadiazole derivatives are associated with anticancer and antimicrobial potentials, as seen in related compounds .
Dihydrooxazole Derivatives
- Compound: (4R,5S)-4,5-Diphenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
- Molecular Formula : C₂₄H₁₈N₂O
- Key Differences: Features a partially saturated dihydrooxazole ring, introducing stereochemical complexity (4R,5S configuration).
- Application : Dihydrooxazoles are often employed in asymmetric catalysis or as chiral ligands .
Oxazolone Derivatives
- Compound: 2-Phenyl-4-(1H-quinolin-2-ylidene)-1,3-oxazol-5-one
- Molecular Formula : C₁₉H₁₂N₂O₂
- Key Differences: Contains an oxazolone ring (with a ketone group), increasing polarity and hydrogen-bonding capacity. The exocyclic double bond (quinolin-2-ylidene) introduces conjugation, altering electronic properties.
- Synthesis : Prepared via cyclization reactions, as described in early methodologies .
Pharmacological and Physicochemical Properties
Key Observations :
- Oxazole vs. Oxadiazole : Oxazole’s lower electronegativity compared to oxadiazole may improve membrane permeability, while oxadiazole’s electron deficiency could enhance interactions with electron-rich biological targets .
- Stereochemical Impact : The (4R,5S)-dihydrooxazole derivative demonstrates how stereochemistry can refine selectivity, a factor absent in the planar target compound .
- Polarity : Oxazolone derivatives exhibit higher solubility in polar solvents due to the ketone group, which may limit blood-brain barrier penetration compared to the target compound .
Biological Activity
Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- is a compound of interest due to its potential therapeutic properties. This article explores its biological activity, including anticancer effects, antibacterial properties, and mechanisms of action.
Chemical Structure and Properties
Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- has the molecular formula and a molecular weight of 368.4 g/mol. Its structure features a quinoline core substituted with phenyl and oxazole groups, which are instrumental in its biological interactions.
Biological Activities
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance, derivatives similar to Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- have shown promising results against various cancer cell lines.
- In vitro studies demonstrated that certain derivatives exhibited significant antiproliferative effects with IC50 values ranging from 0.32 μM to 0.89 μM against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines .
Compound Cell Line IC50 (μM) Compound 22 COLO205 0.32 Compound 22 H460 0.89 -
Antibacterial Activity
- Quinoline derivatives have also been investigated for their antibacterial properties. A study found that certain substituted quinolines exhibited higher activity against Mycobacterium tuberculosis than standard drugs like isoniazid .
- The most effective compounds showed minimal toxicity against human cell lines, indicating a favorable therapeutic index.
-
Mechanisms of Action
- The biological activity of Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in cancer progression or bacterial metabolism.
- Receptor Modulation : By binding to receptors, these compounds can alter signaling pathways that lead to apoptosis in cancer cells or inhibit bacterial growth.
- The biological activity of Quinoline, 2-phenyl-4-(5-phenyl-2-oxazolyl)- can be attributed to its ability to interact with specific molecular targets within cells:
Case Studies
- In Vitro Studies : A series of synthesized quinoline derivatives were tested for their anticancer activities using MTT assays across multiple cancer cell lines, confirming their potential as anticancer agents .
- Oxidation Synthesis : Research into the synthesis methods of quinoline derivatives has revealed that oxidation reactions can enhance their biological activities by modifying functional groups that interact with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
